4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
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Overview
Description
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using thiol reagents like thiourea or thiophenol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one can be compared with other similar compounds, such as:
- 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
- 4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
- 4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, compared to its analogs with different substituents.
Properties
CAS No. |
898444-27-4 |
---|---|
Molecular Formula |
C16H15FN2O2S |
Molecular Weight |
318.37 |
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C16H15FN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21) |
InChI Key |
YKBLQORHRVRKQF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
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